Cas no 478048-19-0 (1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide)

1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1-(2,6-DICHLOROBENZYL)-N-(2,6-DICHLOROPHENYL)-2-OXO-1,2-DIHYDRO-3-PYRIDINECARBOXAMIDE
- N-(2,6-dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-(2,6-dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carboxamide
- Oprea1_660353
- 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
-
- Inchi: 1S/C19H12Cl4N2O2/c20-13-5-1-6-14(21)12(13)10-25-9-3-4-11(19(25)27)18(26)24-17-15(22)7-2-8-16(17)23/h1-9H,10H2,(H,24,26)
- InChI Key: VNUWGUDJGHUNBB-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1CN1C=CC=C(C(NC2C(=CC=CC=2Cl)Cl)=O)C1=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 619
- Topological Polar Surface Area: 49.4
- XLogP3: 5.4
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00902999-1g |
N-(2,6-Dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
478048-19-0 | 90% | 1g |
¥2394.0 | 2024-04-18 | |
Key Organics Ltd | 5E-372S-1MG |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
478048-19-0 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 5E-372S-50MG |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
478048-19-0 | >90% | 50mg |
£102.00 | 2025-02-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674043-1mg |
1-(2,6-Dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
478048-19-0 | 98% | 1mg |
¥464 | 2023-04-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1674043-2mg |
1-(2,6-Dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide |
478048-19-0 | 98% | 2mg |
¥619 | 2023-04-03 | |
Key Organics Ltd | 5E-372S-5MG |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
478048-19-0 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 5E-372S-10MG |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
478048-19-0 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Ambeed | A918382-1g |
N-(2,6-Dichlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide |
478048-19-0 | 90% | 1g |
$348.0 | 2023-04-04 | |
Key Organics Ltd | 5E-372S-100MG |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide |
478048-19-0 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide Related Literature
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
Additional information on 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Introduction to 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS No. 478048-19-0)
1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 478048-19-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research in the development of novel therapeutic agents. The structural features of this compound, particularly its dual chlorinated aromatic rings and the pyridinecarboxamide moiety, contribute to its potential as a scaffold for drug discovery.
The molecular structure of 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide is characterized by a central pyridine ring substituted with a carboxamide group at the 3-position. The presence of two chlorine atoms at the 2- and 6-positions on both the benzyl and phenyl groups enhances its electronic properties and influences its interactions with biological targets. This structural configuration is reminiscent of many bioactive molecules that have been investigated for their pharmacological potential.
In recent years, there has been a surge in interest regarding small molecules that can modulate biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The compound 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide has been explored as a potential lead compound in several preclinical studies due to its ability to interact with key enzymes and receptors involved in these pathways. Its dual chlorinated aromatic system is particularly noteworthy, as it can serve as a hinge binder in protein-protein interactions, a mechanism that is increasingly recognized as critical for drug efficacy.
One of the most compelling aspects of this compound is its potential to serve as a scaffold for structure-based drug design. The pyridinecarboxamide moiety is a well-known pharmacophore that can engage with various biological targets through hydrogen bonding and hydrophobic interactions. By leveraging computational methods such as molecular docking and virtual screening, researchers have identified that 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide can bind to several protein targets with high affinity. This has led to the hypothesis that derivatives of this compound could exhibit enhanced potency and selectivity when optimized further.
The synthesis of 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex aromatic core of the molecule. Additionally, the introduction of chlorine atoms at specific positions has been achieved through selective halogenation reactions, which are critical for modulating the electronic properties and bioactivity of the compound.
Recent advancements in analytical chemistry have enabled researchers to thoroughly characterize the physicochemical properties of 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have provided valuable insights into its molecular structure and conformational dynamics. These studies have not only confirmed the identity of the compound but also revealed unexpected structural features that could influence its biological behavior.
In terms of biological activity, 1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,dihydro -3-pyridinecarboxamide 478048 -19 -0 has shown promising results in vitro and in vivo studies. Initial experiments have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways such as cyclooxygenase (COX) and lipoxygenase (LOX). Furthermore,the compound has exhibited antitumor activity in cell-based assays, suggesting its potential as an anticancer agent。 These findings have prompted further investigation into its mechanism of action,with a focus on identifying downstream signaling pathways modulated by this molecule。
The development of novel therapeutic agents often involves iterative optimization cycles where initial hits are modified to improve their pharmacological properties。 In this context, 1 - ( 26 dich lor o benz yl ) - N - ( 26 dich lor o phen yl ) - 21 ox o -12 dihydro -3 py rid ine car box am ide CAS NO。478048 -19 -0 serves as an excellent starting point for generating analogs with enhanced potency, selectivity, or solubility。 Researchers are exploring strategies such as scaffold hopping, where structural motifs from related compounds are combined, or directed evolution approaches, where libraries of modified derivatives are screened for improved activity。
The role of computational chemistry in drug discovery cannot be overstated。 By integrating experimental data with predictive modeling, researchers can accelerate the identification and optimization process。 For instance, machine learning algorithms have been trained on large datasets containing known bioactive molecules to predict new candidates like 1 - ( 26 dich lor o benz yl ) - N - ( 26 dich lor o phen yl ) - 21 ox o -12 dihydro -3 py rid ine car box am ide CAS NO。478048 -19 -0 。 These models can suggest modifications that are likely to enhance binding affinity or reduce toxicity, thereby guiding synthetic efforts more efficiently。
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development。 Modern therapeutics increasingly target complex biological systems rather than single proteins or enzymes。 This shift necessitates the design of multifunctional molecules capable of modulating multiple targets simultaneously。 The structural complexity of 1 -( 26 dich lor o benz yl ) - N -( 26 dich lor o phen yl ) - 21 ox o -12 dihydro -3 py rid ine car box am ide CAS NO。478048 -19 -0 makes it an intriguing candidate for such systems-based approaches, where synergistic effects between different parts of the molecule could lead to unprecedented therapeutic outcomes。
In conclusion, 1 -( 26 dich lor o benz yl ) - N -( 26 dich lor o phen yl ) - 21 ox o -12 dihydro _3 py rid ine car box am ide CAS NO。478048 _19 _0 represents a significant advancement in pharmaceutical chemistry with substantial potential for future medical applications。 Its unique structural features, coupled with promising preclinical results, position it as a valuable asset in ongoing drug discovery efforts。 As research progresses, we can anticipate further insights into its mechanisms of action and additional derivatives being developed to address unmet medical needs。
478048-19-0 (1-(2,6-dichlorobenzyl)-N-(2,6-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide) Related Products
- 14847-51-9(2-Bromo-5-methylphenol)
- 1963633-66-0(3-(4-Bromo-3-chlorophenyl)-5-methylisoxazole-4-carboxylic acid)
- 1823263-02-0(tert-butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate)
- 2287289-28-3(3-(2-Chloro-3-fluorophenyl)bicyclo[1.1.1]pentan-1-amine)
- 903333-87-9(4-(benzenesulfonyl)-8-(naphthalene-2-carbonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2138533-56-7(6-(Piperidin-1-yl)spiro[4.5]decan-8-ol)
- 2034297-86-2(3-[1-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 1454906-51-4(tert-butyl N-[(5-bromo-1,3,4-thiadiazol-2-yl)methyl]carbamate)
- 2172207-42-8(2-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropaneamidophenoxy}acetic acid)
- 1116017-51-6(N-(3,5-dimethylphenyl)-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide)
